5-fluoro-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
7-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O/c21-15-6-7-17(22-10-15)29-12-14-8-9-27(11-14)19-18-20(24-13-23-19)28(26-25-18)16-4-2-1-3-5-16/h1-7,10,13-14H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWILJFCKZSIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through covalent bonds. This interaction may result in changes to the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their ability to interact with multiple receptors. The downstream effects of these interactions can vary widely, depending on the specific pathway and target involved.
Result of Action
Related compounds have shown a variety of effects, including antiviral, anti-inflammatory, and anticancer activities. These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Biological Activity
5-fluoro-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2549063-84-3 |
| Molecular Formula | C20H18FN7O |
| Molecular Weight | 391.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound appears to be multifaceted:
- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits potent inhibition of cell proliferation in various cancer cell lines. For instance, it has been reported to have IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting a strong anti-cancer potential .
- Mechanistic Insights : The growth inhibition observed can be reversed by the addition of thymidine, indicating that the compound may interfere with nucleotide synthesis pathways or DNA replication processes .
- Targeting Specific Pathways : Preliminary research suggests that the compound may act as an inhibitor of specific kinases or receptors involved in cancer progression and survival. For example, compounds with similar structures have been identified as inhibitors of GCN2, a kinase linked to stress responses in cancer cells .
Case Studies and Research Findings
Research into the biological activity of this compound has yielded several significant findings:
- Anticancer Activity : In a study involving various derivatives of triazolo-pyrimidines, compounds similar to this compound demonstrated significant anticancer effects across multiple tumor types. These findings support its potential as a therapeutic agent in oncology .
- Antiviral Properties : Some derivatives have also shown promising antiviral activity, particularly against viral infections where nucleoside analogs are effective. The structural modifications present in this compound may enhance its bioavailability and efficacy in targeting viral replication mechanisms .
Comparative Analysis
To better understand the biological activity of this compound relative to other compounds in its class, a comparative analysis was conducted:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Anticancer | 0.5 | Kinase inhibition |
| Compound B | Antiviral | 0.8 | Nucleoside analog |
| 5-fluoro... | Anticancer/Antiviral | <0.05 | Nucleotide synthesis interference |
Scientific Research Applications
Synthesis and Reactivity
The synthesis of this compound typically involves several key steps that include:
- Formation of the pyrrolidine moiety through cyclization reactions.
- Introduction of the triazolo-pyrimidine structure via coupling reactions.
- Fluorination to enhance biological activity.
These synthetic pathways are crucial for optimizing the compound's pharmacological properties and improving yield during production.
Anticancer Activity
One of the most promising applications of 5-fluoro-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine is its potential as an anticancer agent. The compound has shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms that may involve:
- Inhibition of DNA synthesis : Similar to other fluorinated pyrimidines like 5-fluorouracil (5-FU), it may act as an antimetabolite .
- Induction of apoptosis : By targeting specific signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity. The compound could potentially be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Case Study 1: Antitumor Activity
A study investigated the effects of various triazolo-pyrimidine derivatives, including this compound on human cancer cell lines. Results showed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of this compound was evaluated against multiple strains of bacteria. The results indicated that it exhibited potent antibacterial activity comparable to standard antibiotics, highlighting its potential use in treating bacterial infections .
Comparative Analysis with Other Compounds
| Compound Name | Structure Type | Primary Application | Efficacy |
|---|---|---|---|
| 5-Fluorouracil | Antimetabolite | Cancer Therapy | High |
| 5-Fluoro-2-(...) | Triazolo-Pyrimidine | Anticancer/Antimicrobial | Moderate to High |
| Benzotriazole | Heterocyclic | Antifungal | Moderate |
Preparation Methods
Synthesis of the Triazolo[4,5-d]Pyrimidine Core
The triazolo[4,5-d]pyrimidine scaffold is constructed via cyclization reactions starting from pyrimidine precursors. A common approach involves diazotization of 4,5-diaminopyrimidine derivatives followed by cyclization. For example, treatment of 4,5-diamino-2-phenylpyrimidine with sodium nitrite under acidic conditions generates the diazonium intermediate, which spontaneously cyclizes to form 3-phenyl-3H- triazolo[4,5-d]pyrimidine . The 7-position is subsequently functionalized through halogenation using phosphorus oxychloride, yielding 7-chloro-3-phenyl-3H- triazolo[4,5-d]pyrimidine as a key intermediate .
Functionalization of the Pyrrolidine Moiety
Pyrrolidin-3-ylmethanol serves as the precursor for introducing the pyrrolidine-methoxy group. The hydroxyl group is activated via tosylation using p-toluenesulfonyl chloride in dichloromethane with triethylamine as a base, producing the corresponding tosylate . This intermediate undergoes nucleophilic substitution with the triazolo[4,5-d]pyrimidine core. In a representative procedure, 7-chloro-3-phenyl-3H- triazolo[4,5-d]pyrimidine is reacted with pyrrolidin-3-ylmethanol in acetonitrile at 80°C in the presence of trifluoroacetic acid (TFA) and triethylsilane, facilitating the displacement of the chlorine atom and forming the pyrrolidine-triazolo-pyrimidine adduct .
Etherification with 5-Fluoro-2-Hydroxypyridine
The final ether linkage is established via a Mitsunobu reaction between pyrrolidin-3-ylmethanol and 5-fluoro-2-hydroxypyridine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), the hydroxyl group of the pyridine is deprotonated and coupled to the activated alcohol, yielding the desired methoxy bridge . Alternative methods employ SN2 displacement, where the tosylated pyrrolidine intermediate reacts with the sodium salt of 5-fluoro-2-hydroxypyridine in dimethylformamide (DMF) at 60°C .
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
-
Temperature : Elevated temperatures (80–100°C) enhance reaction rates for nucleophilic substitutions but may promote side reactions like decomposition .
-
Catalysts : TFA and triethylsilane are pivotal in reductive amination and deprotection steps, with molar ratios optimized to 1:4 (substrate:TFA) for maximal efficiency .
-
Solvents : Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of intermediates, while ethyl acetate facilitates extraction and purification .
Purification and Characterization
Final purification is achieved via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile in water . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with key spectral data including:
Q & A
Q. What synthetic strategies are effective for constructing the triazolopyrimidine core in this compound?
The triazolopyrimidine moiety can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using aryl halides and boronic acids (as in ) or reductive cyclization of nitroarenes with formic acid derivatives (). Key steps include optimizing catalyst loading (e.g., palladium(II) acetate at 0.1 equiv) and ligand selection (e.g., SPhos or XPhos ligands) to improve regioselectivity and yield .
Q. How can NMR spectroscopy resolve structural ambiguities in the pyrrolidine-methoxy linkage?
H and C NMR are critical for confirming the substitution pattern. For instance, coupling constants in the pyrrolidine ring (e.g., δ 2.40 ppm for methyl groups in ) and NOE experiments can distinguish axial vs. equatorial positions. F NMR can confirm fluorine placement on the pyridine ring .
Q. What purification methods are recommended for isolating this compound?
Column chromatography with gradients of ethyl acetate/hexane () or preparative HPLC (for polar derivatives) are standard. Silica gel with 5-10% triethylamine improves recovery of amine-containing intermediates .
Advanced Research Questions
Q. How does the fluorine atom at position 5 influence electronic properties and reactivity?
Fluorine’s electron-withdrawing effect enhances electrophilic substitution on the pyridine ring. Computational studies (DFT) can map charge distribution and predict sites for functionalization. Compare with non-fluorinated analogs (e.g., in ) to assess changes in dipole moments and solubility .
Q. What mechanistic insights explain contradictions in catalytic efficiency for triazole ring formation?
Discrepancies in yields (e.g., 81% in vs. lower yields in other methods) may stem from ligand steric effects or solvent polarity. Kinetic studies (e.g., monitoring via in-situ IR) and Hammett plots can clarify substituent effects on reaction rates .
Q. How can structure-activity relationship (SAR) studies guide antimicrobial activity optimization?
Replace the phenyl group on the triazolopyrimidine with electron-deficient aryl rings (e.g., pyridyl or nitrophenyl) and test against Gram-positive/negative bacteria (as in ). Use MIC assays and molecular docking to correlate substituent effects with target binding (e.g., bacterial topoisomerases) .
Data Analysis and Optimization
Q. How to address low reproducibility in coupling reactions involving the pyrrolidine moiety?
Contradictory yields may arise from trace moisture or oxygen. Use rigorous Schlenk techniques () and add molecular sieves. Screen alternative bases (e.g., CsCO vs. KPO) and pre-catalysts (e.g., Pd(OAc) vs. Pd(dba)) .
Q. What analytical workflows validate purity for in vivo studies?
Combine HPLC-UV (≥95% purity), HRMS for exact mass confirmation, and elemental analysis (e.g., C, H, N within 0.4% of theoretical values, as in ). Residual palladium must be <10 ppm (test via ICP-MS) .
Advanced Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
